molecular formula C11H15NO2 B11755920 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol

3-(2-Methoxy-5-methylphenyl)azetidin-3-ol

Cat. No.: B11755920
M. Wt: 193.24 g/mol
InChI Key: UYEXHUUZMUHGSZ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

3-(2-Methoxy-5-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Suzuki–Miyaura cross-coupling, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling can yield various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in the Suzuki–Miyaura coupling reaction, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product . The molecular targets and pathways involved in other applications may include enzymes, receptors, and signaling pathways relevant to the biological or medicinal context.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(2-methoxy-5-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C11H15NO2/c1-8-3-4-10(14-2)9(5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3

InChI Key

UYEXHUUZMUHGSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CNC2)O

Origin of Product

United States

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